Cas no 1263377-05-4 (Methyl 5-bromo-2-chloro-3-methylbenzoate)

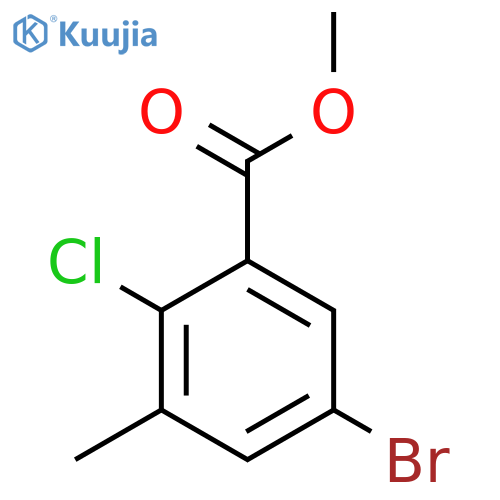

1263377-05-4 structure

商品名:Methyl 5-bromo-2-chloro-3-methylbenzoate

CAS番号:1263377-05-4

MF:C9H8BrClO2

メガワット:263.515621185303

MDL:MFCD18379814

CID:4565997

PubChem ID:51000139

Methyl 5-bromo-2-chloro-3-methylbenzoate 化学的及び物理的性質

名前と識別子

-

- methyl 5-bromo-2-chloro-3-methylbenzoate

- Methyl 5-Bromo-2-chloro-3-methylbenzoate

- CS-0318643

- MFCD18379814

- 1263377-05-4

- methyl5-bromo-2-chloro-3-methylbenzoate

- Methyl 5-bromo-2-chloro-3-methylbenzoate

-

- MDL: MFCD18379814

- インチ: 1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3

- InChIKey: UHANDWUFYMCSFF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(C(=O)OC)C(=C(C)C=1)Cl

計算された属性

- せいみつぶんしりょう: 261.93962g/mol

- どういたいしつりょう: 261.93962g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26.3

Methyl 5-bromo-2-chloro-3-methylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019104403-250mg |

Methyl 5-bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 95% | 250mg |

435.60 USD | 2021-06-17 | |

| eNovation Chemicals LLC | Y1261582-100mg |

methyl 5-bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 95% | 100mg |

$210 | 2024-06-06 | |

| Fluorochem | 062770-1g |

Methyl 5-Bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 95% | 1g |

£679.00 | 2022-03-01 | |

| eNovation Chemicals LLC | Y1261582-250mg |

methyl 5-bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 95% | 250mg |

$330 | 2024-06-06 | |

| Oakwood | 062770-1g |

Methyl 5-Bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 94% | 1g |

$724.00 | 2024-07-19 | |

| Fluorochem | 062770-250mg |

Methyl 5-Bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 95% | 250mg |

£446.00 | 2022-03-01 | |

| Fluorochem | 062770-5g |

Methyl 5-Bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 95% | 5g |

£2037.00 | 2022-03-01 | |

| A2B Chem LLC | AE66571-250mg |

Methyl 5-bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 94% | 250mg |

$360.00 | 2024-04-20 | |

| A2B Chem LLC | AE66571-1g |

Methyl 5-bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 94% | 1g |

$724.00 | 2024-04-20 | |

| A2B Chem LLC | AE66571-100mg |

Methyl 5-bromo-2-chloro-3-methylbenzoate |

1263377-05-4 | 97% | 100mg |

$165.00 | 2024-01-04 |

Methyl 5-bromo-2-chloro-3-methylbenzoate 関連文献

-

2. Back matter

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

1263377-05-4 (Methyl 5-bromo-2-chloro-3-methylbenzoate) 関連製品

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 81216-14-0(7-bromohept-1-yne)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量